Physicochemical properties of 1-chloro-7-methoxy-4-nitro-10H-acridin-9-one
Physicochemical properties of 1-chloro-7-methoxy-4-nitro-10H-acridin-9-one
This guide provides an in-depth technical analysis of 1-chloro-7-methoxy-4-nitro-10H-acridin-9-one , a critical heterocyclic scaffold used in the synthesis of advanced antitumor agents.
Executive Summary
1-Chloro-7-methoxy-4-nitro-10H-acridin-9-one (CAS: 21814-48-2) is a highly specialized acridinone derivative serving as the core pharmacophore for a class of "unsymmetrical bifunctional" DNA-intercalating agents. It is the key synthetic intermediate for HKA40 (RTA 502) , a clinical candidate developed for the treatment of solid tumors (colon, pancreatic, and hepatocellular carcinoma).
Unlike simple acridines, the 1,4-disubstitution pattern on the A-ring (chloro/nitro) combined with the 7-methoxy electron-donating group on the C-ring creates a unique electronic environment that optimizes DNA binding affinity and metabolic stability.
Molecular Identity & Structural Analysis[1]
| Property | Detail |
| IUPAC Name | 1-chloro-7-methoxy-4-nitro-10H-acridin-9-one |
| CAS Number | 21814-48-2 |
| Molecular Formula | C₁₄H₉ClN₂O₄ |
| Molecular Weight | 304.69 g/mol |
| Appearance | Yellow to Orange crystalline solid |
| Solubility | Soluble in DMSO, DMF; Insoluble in water, diethyl ether |
| SMILES | COC1=CC2=C(C=C1)NC3=C(C(=CC=C3Cl)[O-])C2=O |
Structural Features[2][4][5][6][7]
-
Planarity: The tricyclic acridinone core is rigorously planar, a prerequisite for effective intercalation between DNA base pairs.
-
Electronic Push-Pull: The molecule features an electronic "push-pull" system:
-
7-Methoxy: Strong electron donor (mesomeric effect) on Ring C.
-
4-Nitro: Strong electron withdrawer on Ring A.
-
1-Chloro: Provides a reactive handle for nucleophilic aromatic substitution (
), allowing the attachment of solubilizing polyamine side chains (as seen in HKA40).
-
Synthesis & Purification Protocols
The synthesis of this compound is non-trivial due to the specific regiochemistry required. It follows a modified Ullmann condensation sequence starting from highly functionalized benzoic acid derivatives.
Synthetic Pathway
The most robust route involves the condensation of 2,6-dichloro-3-nitrobenzoic acid with p-anisidine (4-methoxyaniline), followed by acid-mediated cyclization.
Figure 1: Synthetic workflow for the production of the acridinone core.
Detailed Protocol (Adapted for Research Scale)
Step 1: Condensation (Formation of Anthranilic Acid Derivative)
-
Reagents: Dissolve 2,6-dichloro-3-nitrobenzoic acid (1.0 eq) and p-anisidine (2.2 eq) in ethanol or DMF.
-
Reaction: Reflux for 4–6 hours. The excess aniline acts as a base to scavenge HCl.
-
Workup: Evaporate solvent. Triturate residue with dilute HCl to remove excess anisidine. The intermediate, 2-((4-methoxyphenyl)amino)-6-chloro-3-nitrobenzoic acid, precipitates as a solid.
-
Validation: Check for disappearance of starting material via TLC (mobile phase: CHCl₃/MeOH).
Step 2: Cyclization (Ring Closure)
-
Reagents: Suspend the intermediate from Step 1 in Polyphosphoric Acid (PPA) or Phosphorus Oxychloride (POCl₃).
-
Reaction: Heat to 100–120°C for 2–4 hours.
-
Note: PPA is preferred for cleaner profiles; POCl₃ may chlorinate the 9-position (forming 9-chloroacridine), requiring hydrolysis back to the acridone.
-
-
Quench: Pour the hot reaction mixture slowly onto crushed ice/water with vigorous stirring. The acridinone will precipitate.
-
Purification: Filter the yellow/orange solid. Wash with 5% Na₂CO₃ (to remove unreacted acid) and water. Recrystallize from DMF/Ethanol or Acetic Acid.
Physicochemical Profiling
| Property | Value/Observation | Method/Source |
| Melting Point | > 300°C | Typical for nitro-acridinones |
| LogP (Predicted) | ~2.8 - 3.2 | Calculated (XLogP3) |
| pKa (Predicted) | ~ -1.5 (Conjugate acid) | Very weak base due to 4-NO₂ |
| UV-Vis | Acridinone characteristic bands | |
| Fluorescence | Weak/Quenched | Nitro group quenches typical acridone fluorescence |
Spectral Characteristics (Predicted)
-
¹H NMR (DMSO-d₆):
-
NH: Broad singlet at >11.0 ppm.
-
Methoxy: Singlet at ~3.9 ppm (3H).[1]
-
Aromatic Ring A (Nitro/Chloro): Two doublets (H2, H3) showing ortho-coupling (~8-9 Hz). The H3 proton (ortho to NO₂) will be significantly deshielded (~8.5 ppm).
-
Aromatic Ring C (Methoxy): Pattern typical of 1,2,4-trisubstitution (d, dd, d). H8 (peri to Carbonyl) will be deshielded (~8.2 ppm).
-
-
IR Spectroscopy:
-
C=O Stretch: 1620–1640 cm⁻¹ (H-bonded quinolone carbonyl).
-
NO₂ Stretch: ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
-
Biological Relevance & Applications
This compound is not typically used as a standalone drug but as the primary scaffold for synthesizing bifunctional DNA intercalators.
Mechanism of Action (Derivatives)
The 1-chloro position acts as the attachment point for diamine linkers (e.g., in HKA40). The resulting mechanism involves:
-
Intercalation: The planar acridinone system inserts between DNA base pairs (preferentially at G-C sites).
-
Enzyme Poisoning: The complex stabilizes the cleavage complex of Topoisomerase II , preventing DNA religation and causing double-strand breaks.
-
Apoptosis: The accumulation of DNA damage triggers p53-dependent and p53-independent apoptotic pathways.
Figure 2: Pharmacological mechanism of acridinone-based antitumor agents.
Handling & Safety
-
Hazard Class: Irritant (Skin/Eye/Respiratory).[2] Potential Mutagen (due to DNA intercalation capability).
-
Storage: Store at room temperature, protected from light (nitro groups can be photolabile).
-
Disposal: High-temperature incineration.
References
-
Hariprakasha, H. K., et al. (2007).[3] Optimization of Naphthalimide-Imidazoacridone with Potent Antitumor Activity Leading to Clinical Candidate (HKH40A, RTA 502).[4] Journal of Medicinal Chemistry, 50(24), 6116-6125.
-
Cholody, W. M., et al. (2005). Bisimidazoacridones and Related Compounds: Potent Antitumor Agents with a Novel Mechanism of Action.[5] Onkologie, 28, 40.
-
Sigma-Aldrich. 1-Chloro-7-methoxy-4-nitro-10H-acridin-9-one Product Specification (AldrichCPR).
-
PubChem. Compound Summary: 9(10H)-Acridinone derivatives and Synthesis.
Sources
- 1. jocpr.com [jocpr.com]
- 2. p-Anisidine: Natural Occurrence and Application in Chemical Detection_Chemicalbook [chemicalbook.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Optimization of naphthalimide-imidazoacridone with potent antitumor activity leading to clinical candidate (HKH40A, RTA 502) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
